N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide
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Overview
Description
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions, often involving hydrogenation or cycloaddition processes . The sulfonyl group is then introduced via sulfonation reactions, which may require specific reagents such as sulfonyl chlorides. Finally, the methoxybenzamide moiety is attached through amide bond formation, typically using coupling agents like EDCI or DCC under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfonation steps, as well as automated systems for the final coupling reaction. The choice of solvents, catalysts, and purification methods would be critical to ensure the scalability and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Piperidinones.
Reduction: Sulfides.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the sulfonyl group can form hydrogen bonds with biological macromolecules. The methoxybenzamide moiety may enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide
- N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-methoxyphenoxy)acetamide
- N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
Uniqueness
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzamide moiety, in particular, may provide enhanced stability and bioavailability compared to similar compounds .
Properties
Molecular Formula |
C21H26N2O4S |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C21H26N2O4S/c1-3-18-6-4-5-15-23(18)28(25,26)20-13-9-17(10-14-20)22-21(24)16-7-11-19(27-2)12-8-16/h7-14,18H,3-6,15H2,1-2H3,(H,22,24) |
InChI Key |
GXIAHYCUYJJLTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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